molecular formula C21H21ClN2O3 B2631331 5-chloro-N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxybenzamide CAS No. 955765-98-7

5-chloro-N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxybenzamide

Cat. No. B2631331
CAS RN: 955765-98-7
M. Wt: 384.86
InChI Key: RGCNABWZARYDOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C21H21ClN2O3 and its molecular weight is 384.86. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant Potential

The compound 5-chloro-N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxybenzamide has been studied for its potential anticonvulsant properties. Chan et al. (1998) and (2000) identified a series of N-(tetrahydroisoquinolinyl)-2-methoxybenzamides, including this compound, that showed high affinity and significant anticonvulsant activity in animal models. The studies were focused on high-throughput screening at the novel SB-204269 binding site and resulted in compounds with promising activity profiles for potential therapeutic use in controlling convulsions or seizures (Chan et al., 1998) (Chan et al., 2000).

Pharmacological Activities

Abdulla et al. (2014) synthesized a series of pyrazole derivatives from a starting material similar in structure to 5-chloro-N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxybenzamide. These compounds displayed less toxicity and good anti-inflammatory activities. This research suggests potential pharmacological applications for derivatives of the compound , particularly in the context of reducing inflammation (Abdulla et al., 2014).

Applications in Coordination Chemistry

Jansa et al. (2007) investigated coordination compounds based on similar tetrahydroisoquinoline structures. They synthesized coordination compounds with Cu2+, Co2+, Co3+, or Fe3+ and tested them in enantioselective catalysis, demonstrating potential applications in asymmetric synthesis and catalysis. The study emphasizes the relevance of such structures in the development of new catalysts that can be used for specific chemical transformations (Jansa et al., 2007).

properties

IUPAC Name

5-chloro-N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O3/c1-27-19-7-5-16(22)11-18(19)20(25)23-17-6-4-13-8-9-24(12-15(13)10-17)21(26)14-2-3-14/h4-7,10-11,14H,2-3,8-9,12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGCNABWZARYDOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC3=C(CCN(C3)C(=O)C4CC4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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